1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide
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Overview
Description
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the quaternization of the pyridine ring with benzyl bromide to form the pyridinium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 1-benzyl-4-(6-methoxy-1H-indol-3-yl)pyridine.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridinium ion can interact with nucleic acids, affecting gene expression and cellular functions . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: Similar structure but lacks the indole moiety.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a methoxy-substituted indole but differs in the acetic acid group.
N~3~-[3-(1H-indol-6-yl)benzyl]pyridine-2,3-diamine: Similar indole and pyridine structure but with different substitutions.
Uniqueness
1-Benzyl-4-(6-methoxy-1H-indol-3-yl)pyridin-1-ium bromide is unique due to its combination of a methoxy-substituted indole and a pyridinium ion
Properties
CAS No. |
52157-76-3 |
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Molecular Formula |
C21H19BrN2O |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3-(1-benzylpyridin-1-ium-4-yl)-6-methoxy-1H-indole;bromide |
InChI |
InChI=1S/C21H18N2O.BrH/c1-24-18-7-8-19-20(14-22-21(19)13-18)17-9-11-23(12-10-17)15-16-5-3-2-4-6-16;/h2-14H,15H2,1H3;1H |
InChI Key |
SXMWNTWVTXGABV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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